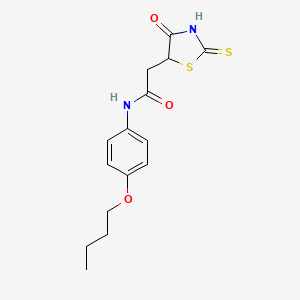

N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazolidinone derivative characterized by a 4-butoxyphenyl acetamide moiety linked to a 2-mercapto-4-oxothiazol-5-yl group. Its molecular formula is C₁₅H₁₈N₂O₃S₂, with a molecular weight of 338.44 g/mol. The compound features a thiazole ring with a ketone at position 4 and a sulfhydryl (-SH) group at position 2, which may participate in tautomeric equilibria or hydrogen bonding interactions .

Properties

IUPAC Name |

N-(4-butoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-2-3-8-20-11-6-4-10(5-7-11)16-13(18)9-12-14(19)17-15(21)22-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,18)(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORGTFRIXXRZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via nucleophilic substitution reactions using 4-butoxyphenyl halides.

Acetylation: The final step involves the acetylation of the thiazole derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Thiol (-SH) Group Reactivity

The mercapto (-SH) group on the 1,3-thiazole ring is a primary reactive site. This moiety participates in oxidation and nucleophilic substitution reactions:

The thiol group’s acidity (pKa ~8–10) enables deprotonation under basic conditions, facilitating S–H bond cleavage for subsequent reactions .

Thiazole Ring Reactivity

The 4,5-dihydro-1,3-thiazol-4-one ring undergoes electrophilic substitution and ring-opening reactions:

The electron-withdrawing carbonyl group at C-4 enhances electrophilic attack susceptibility .

Acetamide Group Reactivity

The N-(4-butoxyphenyl)acetamide moiety undergoes hydrolysis and condensation:

The butoxy group’s electron-donating effect stabilizes the amide bond, requiring harsh conditions for hydrolysis .

Supramolecular Interactions

Non-covalent interactions influence reactivity and stability:

Metal Complexation

The thiazole and thiol groups act as ligands for transition metals:

Complexation alters the compound’s solubility and electronic properties .

Synthetic Modifications

Key derivatization strategies include:

-

Schiff Base Formation : Condensation with aldehydes at the acetamide’s amine group .

-

Sulfonation : Reaction of the thiol group with sulfonyl chlorides to yield sulfonates .

Critical Research Findings

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the phenyl ring and the thiazole core. Key comparisons include:

Physicochemical Properties

- Solubility : The 4-butoxyphenyl group increases lipophilicity compared to ethoxy (logP ~2.8 vs. ~2.2) but reduces aqueous solubility.

- Tautomerism : The -SH group enables thione-thiol tautomerism, as seen in and , which may affect binding to biological targets .

Key Research Findings

Substituent Effects: Electron-donating groups (e.g., -OBut) stabilize the thiazole ring’s electron density, whereas electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity . Halogen substituents (e.g., -Br) improve lipid solubility but may introduce toxicity risks .

Tautomeric Behavior :

- NMR studies () confirm tautomerism in analogs with -SH or -NH₂ groups, impacting spectroscopic characterization and reactivity .

Synthetic Yields: Yields for thiazolidinone derivatives range from 76% to 99%, with electron-deficient thioureas (e.g., 4-nitro) providing higher efficiency .

Biological Activity

N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a synthetic compound belonging to the thiazole derivative class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry for drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₈N₂O₃S₂

- CAS Number : 1142206-89-0

- Molecular Weight : 334.44 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, and a butoxyphenyl substituent that may enhance its pharmacological properties.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Studies focusing on similar compounds have demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess such properties. For instance, thiazole-based compounds have been shown to disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways in microbes.

Anticancer Activity

Thiazole derivatives are being explored for their anticancer potential. In vitro studies on related compounds have shown that they can induce apoptosis in cancer cell lines by activating various signaling pathways. The mechanism often involves the modulation of mitochondrial function and the generation of reactive oxygen species (ROS), leading to cell death .

Case Study: K562 Cell Line

A study involving thiosemicarbazone derivatives highlighted their ability to induce mitochondrial permeability and apoptosis in K562 leukemia cells. The compounds caused GSH depletion and affected mitochondrial bioenergetics, leading to cell death through both apoptosis and necrosis pathways .

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. Thiazole derivatives can modulate enzyme activity by acting as inhibitors or activators, influencing various metabolic pathways within cells .

Synthetic Routes and Characterization

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Cyclization of α-haloketones with thioureas.

- Attachment of the Butoxyphenyl Group : Nucleophilic substitution using 4-butoxyphenyl halides.

- Acetylation : Final acetylation to form the acetamide group.

Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step organic synthesis involving (i) formation of the 1,3-thiazolidin-4-one ring via cyclization of thiourea derivatives with maleimides (e.g., using maleic anhydride or substituted maleimides), (ii) coupling the thiazolidinone intermediate with 4-butoxyphenylacetamide via nucleophilic substitution or condensation reactions. Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts (e.g., triethylamine for deprotonation). Purity is enhanced via column chromatography or recrystallization .

- Key Metrics : Monitor reaction progress using TLC and confirm purity via HPLC (>95%). Adjust stoichiometry of maleimide and thiourea derivatives to minimize side products like tautomeric byproducts .

Q. How can structural tautomerism in the thiazolidinone core be resolved using spectroscopic techniques?

- Methodology : Use -NMR to detect tautomeric equilibria (e.g., thione-thiol or imino-oxo forms). For example, in similar compounds, -NMR peaks at δ 10–12 ppm indicate thiol protons, while δ 8–9 ppm suggest imino tautomers. Compare with DFT-calculated chemical shifts to assign tautomeric ratios. IR spectroscopy (stretching frequencies: 1650–1700 cm for C=O, 2500–2600 cm for S-H) provides complementary data .

- Data Contradictions : If NMR and IR results conflict (e.g., unexpected absence of S-H peaks), consider dynamic effects or solvent-dependent tautomerism. Use variable-temperature NMR to assess energy barriers between tautomers .

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

- Methodology : Employ single-crystal X-ray diffraction with SHELX software for structure refinement. Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Address challenges like disorder in the butoxyphenyl chain using restraints and constraints during refinement .

- Validation : Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries for analogous thiazolidinones. Calculate hydrogen-bonding patterns (e.g., N-H···O or S-H···N interactions) to confirm stabilization of specific tautomers .

Advanced Research Questions

Q. How does the electron-withdrawing 4-butoxyphenyl group influence the compound’s reactivity in nucleophilic substitutions or redox reactions?

- Methodology : Perform Hammett analysis by synthesizing analogs with substituents of varying σ values (e.g., -NO, -OCH) on the phenyl ring. Compare reaction rates in SN or oxidation reactions (e.g., using KMnO/H) to derive linear free-energy relationships. Electrochemical studies (cyclic voltammetry) quantify redox potentials influenced by the substituent’s electronic effects .

- Contradictions : If experimental redox potentials deviate from Hammett predictions, consider steric hindrance from the butoxy group or solvent effects. Computational modeling (DFT) of frontier molecular orbitals (HOMO/LUMO) can clarify electronic contributions .

Q. What strategies are effective for analyzing the compound’s multi-target interactions (e.g., enzyme inhibition vs. receptor binding)?

- Methodology : Use a combination of (i) in vitro enzyme assays (e.g., inhibition of cyclooxygenase-2 or acetylcholinesterase via UV-Vis kinetics), (ii) SPR (surface plasmon resonance) for receptor-binding affinity measurements, and (iii) molecular docking (AutoDock Vina) against protein databases (PDB IDs: e.g., 5F1A for COX-2). Validate docking poses with MD simulations (GROMACS) to assess binding stability .

- Data Integration : Resolve discrepancies between in vitro activity and docking scores by evaluating solvation effects or protein flexibility. For example, if a compound shows strong docking affinity but weak enzyme inhibition, test for allosteric binding or competitive inhibition with co-crystallography .

Q. How can tautomeric equilibria in solution impact the compound’s biological activity, and how is this quantified?

- Methodology : Correlate tautomer ratios (from -NMR) with bioactivity data (e.g., IC values) across different solvents (DMSO vs. aqueous buffers). Use QSAR models to identify tautomer-specific pharmacophores. For instance, the thiol tautomer may enhance metal-binding (e.g., Zn in metalloenzymes), while the imino form may favor π-π stacking with aromatic residues .

- Challenges : If bioactivity varies unpredictably with tautomer ratios, investigate membrane permeability differences between tautomers using PAMPA assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.